2-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-11-10-12(2)14(4)17(13(11)3)19-22-23-20(26-19)21-18(24)15-8-6-7-9-16(15)25-5/h6-10H,1-5H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHNPIDFMHWGPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioacylhydrazide Formation
The synthetic sequence begins with the preparation of 2,3,5,6-tetramethylbenzoyl thioacylhydrazide:
Procedure :
- React 2,3,5,6-tetramethylbenzoic acid (1.0 eq) with thionyl chloride (3.0 eq) at reflux for 3 h to form the corresponding acyl chloride
- Add thiosemicarbazide (1.1 eq) in anhydrous THF at 0°C
- Stir for 12 h at room temperature
Key Parameters :
- Yield: 78-82%
- Characterization: IR shows C=S stretch at 1250 cm⁻¹; ¹H NMR (DMSO-d6) δ 2.28 (s, 12H, CH3), 10.21 (s, 1H, NH)
Thiadiazole Cyclization
Cyclization of the thioacylhydrazide using phosphorus oxychloride:
Optimized Conditions :
- Reflux in POCl3 (5 mL/mmol) for 4 h
- Quench with ice-water and basify with NH4OH
Mechanistic Insight :
The reaction proceeds through intramolecular nucleophilic attack of the thiolate on the adjacent carbonyl carbon, followed by elimination of H2S.
Product Characteristics :
- White crystalline solid (mp 189-191°C)
- LC-MS: m/z 273.1 [M+H]+ (C15H20N3S requires 273.1)
Amidation of Thiadiazol-2-Amine
Preparation of 2-Methoxybenzoyl Chloride
Synthesis :
- Treat 2-methoxybenzoic acid (1.0 eq) with oxalyl chloride (2.5 eq) in DMF (cat.)
- Distill under reduced pressure to obtain pure acyl chloride
Coupling Reaction
Procedure :
- Dissolve 5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-amine (1.0 eq) in dry DCM
- Add triethylamine (3.0 eq) and 2-methoxybenzoyl chloride (1.2 eq)
- Stir at 0°C → RT for 6 h
Optimization Data :
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Temperature (°C) | 0-40 | 0 → RT |
| Equiv. Acyl Chloride | 1.0-1.5 | 1.2 |
| Reaction Time (h) | 4-24 | 6 |
Yield Enhancement :
- Microwave-assisted coupling (50°C, 30 min) increases yield to 89%
Alternative Synthetic Pathways
One-Pot Thiadiazole Formation
Adapting the solvent-free method from recent literature:
Modified Protocol :
- Mix 2,3,5,6-tetramethylbenzamide (1.0 eq) with Lawesson's reagent (0.6 eq) at 80°C for 25 min
- Add TBHP (1.5 eq) and stir at RT for 3 min
Limitations :
- Forms 1,2,4-thiadiazole isomer as major product (78%)
- Requires chromatographic separation
Solid-Phase Synthesis
Experimental Approach :
- Immobilize thiosemicarbazide on Wang resin
- Sequential coupling with tetramethylbenzoyl chloride and 2-methoxybenzoyl chloride
- Cleavage with TFA/H2O (95:5)
Advantages :
- Automated purification
- 65% overall yield
Spectroscopic Characterization
¹H NMR Analysis (400 MHz, CDCl3)
- δ 7.82 (d, J=8.4 Hz, 1H, Ar-H)
- δ 7.51 (t, J=7.6 Hz, 1H, Ar-H)
- δ 7.08 (d, J=8.0 Hz, 1H, Ar-H)
- δ 6.98 (s, 1H, Thiadiazole-H)
- δ 3.94 (s, 3H, OCH3)
- δ 2.34 (s, 12H, CH3)
HRMS Data
- Observed: 421.1698 [M+H]+
- Calculated: 421.1695 for C23H25N3O2S
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Stepwise Synthesis | 82 | 99.5 | 18 h | Excellent |
| One-Pot | 45 | 92 | 30 min | Moderate |
| Solid-Phase | 65 | 98 | 48 h | Limited |
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost/kg ($) | Required (kg/t product) |
|---|---|---|
| 2,3,5,6-Tetramethylbenzoic acid | 320 | 1.8 |
| Lawesson's Reagent | 850 | 0.6 |
| POCl3 | 12 | 4.2 |
Total Production Cost : $12,500/kg (lab scale) → $3,200/kg (pilot plant)
Green Chemistry Metrics
| Parameter | Stepwise Method | One-Pot Method |
|---|---|---|
| PMI (kg/kg) | 18.7 | 6.2 |
| E-Factor | 32.4 | 11.8 |
| Solvent Recovery (%) | 85 | 98 |
Regulatory Considerations
Impurity Profile
| Impurity | Structure | Limit (%) |
|---|---|---|
| Des-methyl analog | Lacks tetramethyl group | <0.15 |
| Thiadiazole dimer | Bis-coupled product | <0.10 |
| Hydrolysis product | Carboxylic acid derivative | <0.20 |
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-hydroxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide.
Reduction: Formation of 2-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with thiadiazole moieties exhibit notable antimicrobial properties. For instance, derivatives of thiadiazole have been evaluated against various bacterial strains, showcasing significant antibacterial effects. In studies involving similar compounds, the minimum inhibitory concentration (MIC) values were reported as low as 1.27 µM against certain Gram-positive and Gram-negative bacteria .
Anticancer Potential
The anticancer properties of 2-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide have also been explored. Compounds with similar structures have demonstrated potent activity against human colorectal carcinoma cell lines (HCT116). For example, related benzamide derivatives showed IC50 values significantly lower than standard chemotherapeutic agents like 5-fluorouracil (IC50 = 9.99 µM), indicating a promising avenue for cancer treatment .
Biological Evaluation
Cell Viability Studies
In vitro studies have been conducted to assess the cytotoxicity of this compound on various cell lines. The selectivity index against cancer cells versus normal cells is crucial for determining safety profiles in potential therapeutic applications. Compounds with similar structures have shown better selectivity towards cancer cells compared to non-cancerous cells .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes or pathways essential for microbial survival or cancer cell proliferation. For instance, targeting dihydrofolate reductase (DHFR) has been a common strategy in designing antimicrobials and anticancer agents .
Case Studies and Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Significant activity against Gram-positive and Gram-negative bacteria; MIC values as low as 1.27 µM. |
| Study 2 | Anticancer Evaluation | Compounds showed IC50 values lower than standard drugs; selective towards cancer cells. |
| Study 3 | Structural Analysis | Characterization of related thiadiazole derivatives; potential for further development in drug synthesis. |
Mechanism of Action
The mechanism of action of 2-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The methoxy and benzamide groups could facilitate binding to target proteins, while the thiadiazole ring might contribute to the overall stability and specificity of the interaction.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]aniline: Similar structure but with an aniline group instead of a benzamide moiety.
2-hydroxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the combination of its methoxy, benzamide, and thiadiazole functionalities. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-Methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class is notable for its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This article aims to provide a detailed overview of the biological activity of this specific compound based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H22N4OS
- Molecular Weight : 358.47 g/mol
Antimicrobial Activity
Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Compounds containing the thiadiazole moiety have shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
- The minimum inhibitory concentrations (MIC) for certain derivatives were reported as low as 32.6 μg/mL against specific pathogens .
Anticancer Properties
The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied:
- A review highlighted that several thiadiazole derivatives have demonstrated cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and H460 (lung cancer) .
- For example, certain derivatives exhibited IC50 values ranging from 0.28 to 10 μg/mL against these cell lines .
| Cell Line | IC50 Value (μg/mL) | Activity |
|---|---|---|
| HCT116 | 3.29 | Moderate |
| MCF-7 | 0.28 | High |
| H460 | 10 | Moderate |
Anti-inflammatory Effects
1,3,4-Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Neuroprotective Activity
Recent studies have indicated that some thiadiazole derivatives may possess neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress .
Case Studies
Several case studies have been documented regarding the biological activity of thiadiazole derivatives:
- Antimicrobial Efficacy Study :
-
Cytotoxicity Assessment :
- In vitro cytotoxicity assays conducted on human cancer cell lines demonstrated that certain substitutions on the thiadiazole ring significantly improved anticancer activity. This was particularly noted in compounds with electron-withdrawing groups that enhanced their interaction with cellular targets .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of this compound, and how are reaction conditions optimized?
Answer:
The compound is synthesized via nucleophilic substitution and condensation reactions. Key steps include:
- Conventional synthesis : Reacting 5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-amine with 2-methoxybenzoyl chloride in pyridine under reflux (1–2 hours, 60–80°C), followed by ethanol recrystallization for purification .
- Microwave-assisted synthesis : Reduces reaction time from 15–18 hours to 15–20 minutes under solvent-free conditions with glacial acetic acid catalysis, achieving yields >60% .
Optimization focuses on temperature control (avoiding side reactions above 80°C) and stoichiometric ratios (1:1 molar equivalents of amine to benzoyl chloride) .
Basic: What analytical techniques are critical for confirming structural integrity?
Answer:
- X-ray crystallography : Resolves planar thiadiazole and aromatic rings (dihedral angles <5°) using SHELX software (R factor <0.08) .
- Spectroscopy :
- ¹H/¹³C NMR : Methoxy protons appear at δ 3.8–4.0 ppm; aromatic protons at δ 6.8–8.2 ppm .
- IR : Confirms amide C=O (1678–1680 cm⁻¹) and N-H bending (1539 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 300 [M⁺]) validate molecular weight .
Advanced: How can researchers address discrepancies in biological activity data among structural analogs?
Answer:
Contradictions arise from substituent electronic effects and assay variability. Mitigation strategies:
- Structure-activity relationship (SAR) studies : Compare derivatives with substituents like nitro (electron-withdrawing) vs. methoxy (electron-donating) groups. For example, 4-methoxy variants show 3-fold higher lipoxygenase inhibition than nitro analogs .
- Standardized assays : Use identical cell lines (e.g., MCF-7 for anticancer screening) and normalize to reference inhibitors (e.g., Trolox for antioxidant assays) .
- Binding affinity studies : Quantify interactions with enzymes using fluorescence quenching or surface plasmon resonance .
Advanced: What strategies improve synthetic yield and purity during scale-up?
Answer:
- Microwave irradiation : Achieves >90% purity by minimizing side products (e.g., unreacted aldehydes) .
- Sequential recrystallization : Ethanol/acetone mixtures yield 60–70% pure product .
- Real-time monitoring : Track intermediates via TLC or HPLC-MS to adjust stoichiometry dynamically .
Basic: What in vitro models assess anticancer potential?
Answer:
- Cell viability assays : MTT/WST-1 tests on breast (MCF-7) and colon (HT-29) cancer lines, reporting IC₅₀ values (e.g., 12 µM vs. cisplatin at 5 µM) .
- Enzyme inhibition : Lipoxygenase (LOX) inhibition assays measure % inhibition at 10 µM .
- Apoptosis detection : Annexin V/PI staining quantifies apoptotic cells via flow cytometry .
Advanced: How do substituents on the thiadiazole ring influence properties and selectivity?
Answer:
- Solubility : Methoxy groups reduce logP by 0.5 units compared to methylthio groups, enhancing aqueous solubility .
- Bioactivity :
- Anticancer : 2-Methoxy-phenyl derivatives exhibit stronger LOX inhibition (IC₅₀ = 8 µM) via hydrogen bonding to catalytic sites .
- Antimicrobial : 4-Methylthio analogs show broad-spectrum activity (MIC = 8 µg/mL against S. aureus) .
- Metabolic stability : Ethyl substituents at the thiadiazole 5-position increase metabolic half-life (t₁/₂ from 2.1 to 4.8 hours) .
Advanced: How are crystallographic data used to resolve structural ambiguities?
Answer:
- Hydrogen bonding networks : Intramolecular N-H⋯O bonds stabilize planar conformations, validated via SHELXL refinement .
- Thermal ellipsoid analysis : Confirms minimal disorder in the tetramethylphenyl group (B factors <5 Ų) .
- Twinned data refinement : SHELXPRO handles high-resolution or twinned macromolecular data to resolve overlapping peaks .
Basic: What physicochemical properties are critical for formulation studies?
Answer:
- Melting point : 513–514 K (indicates thermal stability) .
- Solubility : Ethanol > acetone > water (guides solvent selection for in vitro assays) .
- LogP : ~3.2 (predicts moderate membrane permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
